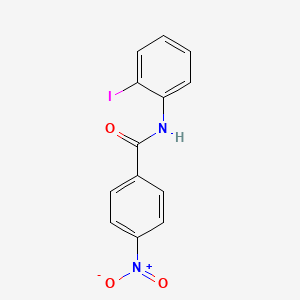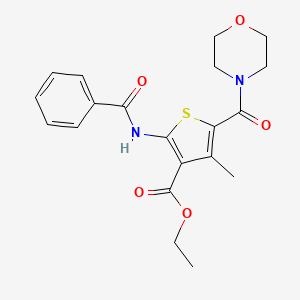
N-(2-iodophenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the phenyl ring and a nitro group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-4-nitrobenzamide typically involves the coupling of 2-iodoaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the coupling reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the iodine atom, leading to the formation of iodinated derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Boronic acids, palladium catalysts.
Major Products:
Oxidation: Iodinated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-iodophenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of covalent bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(2-iodophenyl)-4-nitrobenzamide can be compared with other benzamide derivatives such as:
N-(2-bromophenyl)-4-nitrobenzamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
N-(2-chlorophenyl)-4-nitrobenzamide: Contains a chlorine atom, which also affects its chemical and biological properties.
N-(2-fluorophenyl)-4-nitrobenzamide: The presence of a fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity patterns and potential for further functionalization.
Properties
CAS No. |
5348-80-1 |
|---|---|
Molecular Formula |
C13H9IN2O3 |
Molecular Weight |
368.13 g/mol |
IUPAC Name |
N-(2-iodophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H9IN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17) |
InChI Key |
IVHHEOLODBVPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11696295.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696303.png)
![N'(3),N'(5)-Bis[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide](/img/structure/B11696306.png)

![4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11696316.png)
![(3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11696317.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696320.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B11696325.png)
![1,2-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11696330.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11696345.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696348.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696353.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696359.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696370.png)
